![molecular formula C7H4BrClFNO B6336076 3-Bromo-2-chloro-6-fluorobenzamide CAS No. 1421620-32-7](/img/structure/B6336076.png)
3-Bromo-2-chloro-6-fluorobenzamide
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Overview
Description
3-Bromo-2-chloro-6-fluorobenzamide is a chemical compound with the molecular formula C7H4BrClFNO. It has a molecular weight of 252.47 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-6-fluorobenzamide is 1S/C7H4BrClFNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-fluorobenzamide is a solid compound . It has a molecular weight of 252.47 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Safety and Hazards
While specific safety data for 3-Bromo-2-chloro-6-fluorobenzamide was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment . It’s also important to ensure adequate ventilation and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzamides, in general, can undergo nucleophilic substitution reactions at the benzylic position . The presence of halogens (bromine, chlorine, and fluorine) in the compound may influence its reactivity and interaction with its targets .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIFKHYJVRHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-fluorobenzamide |
Synthesis routes and methods
Procedure details
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